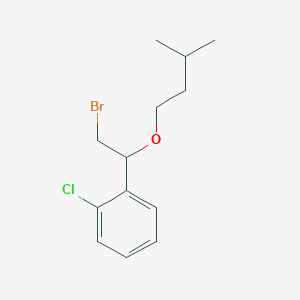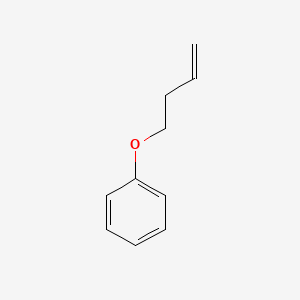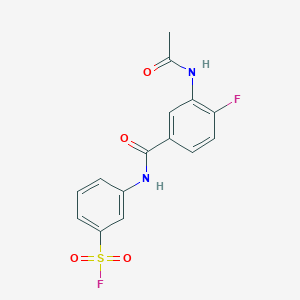
6,6-dimethyl-7,8-dihydroquinolin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dimethyl-5,6,7,8-tetrahydroquinolin-5-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science . The structure of 6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one includes a quinoline core with a tetrahydro modification and two methyl groups at the 6th position, which contributes to its unique chemical properties.
Méthodes De Préparation
The synthesis of 6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one can be achieved through several synthetic routes. One common method involves the reduction of quinoline derivatives using sodium in ethanol, which results in the formation of tetrahydroquinoline compounds . Another approach includes the hydrogenation of quinolines using heterogeneous catalysts, which is a widely used method in industrial production . Additionally, the compound can be synthesized from 1-indanone through a reductive ring-expansion reaction mediated by diisobutylaluminum hydride (DIBAL-H) .
Analyse Des Réactions Chimiques
6,6-Dimethyl-5,6,7,8-tetrahydroquinolin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium, ethanol, and hydrogen gas with heterogeneous catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of quinoline derivatives with sodium in ethanol results in the formation of trans-decahydroquinolines .
Applications De Recherche Scientifique
6,6-Dimethyl-5,6,7,8-tetrahydroquinolin-5-one has several scientific research applications. In medicinal chemistry, it serves as a scaffold for the development of novel therapeutic agents due to its biological activity . It has been used in the synthesis of compounds with antiproliferative activity against various cancer cell lines . Additionally, it is utilized in the synthesis of other heterocyclic compounds, which are valuable in drug research and development .
Mécanisme D'action
The mechanism of action of 6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been identified as potent antagonists of the CXCR4 receptor, which plays a role in cancer progression and HIV infection . The compound exerts its effects by binding to the receptor and inhibiting its activity, thereby blocking the signaling pathways involved in disease progression.
Comparaison Avec Des Composés Similaires
6,6-Dimethyl-5,6,7,8-tetrahydroquinolin-5-one can be compared with other similar compounds such as 5,6,7,8-tetrahydroisoquinoline and 2-methyl-5,6,7,8-tetrahydroquinoline . These compounds share a similar quinoline core structure but differ in their substitution patterns and biological activities. The presence of the dimethyl groups at the 6th position in 6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one contributes to its unique chemical properties and enhances its biological activity compared to its analogs.
Propriétés
Numéro CAS |
1443112-07-9 |
|---|---|
Formule moléculaire |
C11H13NO |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
6,6-dimethyl-7,8-dihydroquinolin-5-one |
InChI |
InChI=1S/C11H13NO/c1-11(2)6-5-9-8(10(11)13)4-3-7-12-9/h3-4,7H,5-6H2,1-2H3 |
Clé InChI |
QGJSKZRBNAABTG-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC2=C(C1=O)C=CC=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol](/img/structure/B13554373.png)




![[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine](/img/structure/B13554407.png)




![2-[(1S)-1-Hydroxyethyl]benzonitrile](/img/structure/B13554435.png)



